molecular formula C14H27N3O2 B231977 5-Methoxybicyclo[2.2.1]hept-2-ene CAS No. 17190-87-3

5-Methoxybicyclo[2.2.1]hept-2-ene

Cat. No.: B231977
CAS No.: 17190-87-3
M. Wt: 124.18 g/mol
InChI Key: RCDOWRWNYHNLLA-UHFFFAOYSA-N
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Description

5-Methoxybicyclo[2.2.1]hept-2-ene is a norbornene derivative characterized by a bicyclic framework with a methoxy (-OCH₃) substituent at the 5-position. This compound is of interest in organic synthesis and polymer chemistry due to its strained bicyclic structure and the electron-donating nature of the methoxy group, which influences reactivity in ring-opening metathesis polymerization (ROMP) and other transformations.

Properties

CAS No.

17190-87-3

Molecular Formula

C14H27N3O2

Molecular Weight

124.18 g/mol

IUPAC Name

5-methoxybicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C8H12O/c1-9-8-5-6-2-3-7(8)4-6/h2-3,6-8H,4-5H2,1H3

InChI Key

RCDOWRWNYHNLLA-UHFFFAOYSA-N

SMILES

COC1CC2CC1C=C2

Canonical SMILES

COC1CC2CC1C=C2

Other CAS No.

17190-92-0

Synonyms

Bicyclo[2.2.1]hept-2-ene,5-methoxy-exo-

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Molecular Properties of Alkyl-Substituted Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Reference
5-Methylbicyclo[2.2.1]hept-2-ene C₈H₁₂ 108.18 Not reported Not reported
5-Hexylbicyclo[2.2.1]hept-2-ene C₁₃H₂₂ 178.31 Not reported ~0.895 (analog)
5-Octylbicyclo[2.2.1]hept-2-ene C₁₅H₂₆ 206.37 262–265 0.895 at 20°C

Key Findings :

  • Steric Effects : Larger alkyl groups (e.g., octyl) increase hydrophobicity and reduce polymerization rates in ROMP due to steric hindrance .
  • Thermodynamics : Alkyl derivatives like 5-vinylbicyclo[2.2.1]hept-2-ene exhibit ideal-gas enthalpies of formation (ΔfH°) of 117.6 kJ/mol, highlighting stability trends .

Comparison with Functionalized Derivatives

Functional groups such as halides, isothiocyanates, and esters impart unique reactivity:

Key Findings :

  • Reactivity : Bromomethyl derivatives are intermediates in crosslinked polymer synthesis, while isothiocyanates enable thiourea-functionalized materials .
  • Stereochemistry : Carbaldehyde derivatives exhibit configurational stability, critical for asymmetric synthesis .

Physicochemical and Thermodynamic Properties

Table 3: Thermodynamic Data for Selected Compounds

Compound Name ΔfH° (kJ/mol) Vapor Pressure (Pa at 25°C) Reference
Bicyclo[2.2.1]hept-2-ene (parent) 108.3 2.57
5-Vinylbicyclo[2.2.1]hept-2-ene 117.6 Not reported
5-Octylbicyclo[2.2.1]hept-2-ene Not reported 2.57

Key Insights :

  • The methoxy group in 5-methoxy derivatives likely lowers vapor pressure compared to alkyl analogs due to increased polarity.
  • Enthalpy data suggest that substituents like vinyl enhance stability relative to the parent bicyclic framework .

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